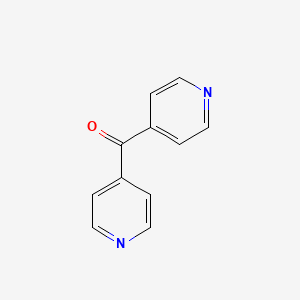

Di(pyridin-4-yl)methanone

Description

BenchChem offers high-quality Di(pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Di(pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dipyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAOXGJAXHTMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484767 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6918-15-6 | |

| Record name | Dipyridin-4-ylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Di(pyridin-4-yl)methanone: Mechanisms and Intermediates

Abstract

Di(pyridin-4-yl)methanone, a prominent heterocyclic ketone, serves as a critical structural motif in medicinal chemistry and a versatile ligand in coordination chemistry. This technical guide provides an in-depth exploration of the primary synthetic routes to di(pyridin-4-yl)methanone, with a focus on the underlying reaction mechanisms, key intermediates, and detailed experimental protocols. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causal factors influencing experimental design and outcomes. This document aims to be a self-validating resource, grounded in authoritative scientific literature, to empower researchers in the efficient and reproducible synthesis of this important compound.

Introduction: The Significance of Di(pyridin-4-yl)methanone

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Di(pyridin-4-yl)methanone, also known as 4,4'-dipyridyl ketone, features two pyridine rings linked by a carbonyl group. This arrangement imparts a specific three-dimensional geometry and electronic distribution, making it a valuable building block in several scientific domains.

In medicinal chemistry, the di(pyridin-4-yl)methanone core is explored for its potential in designing novel therapeutic agents. The pyridine moieties can interact with biological targets, while the central ketone can be further functionalized. Its derivatives are investigated for a range of biological activities.[3] Furthermore, in materials science, this compound and its derivatives are utilized as ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers, leveraging the nitrogen atoms of the pyridine rings for metal coordination.[4]

This guide will focus on the practical synthesis of di(pyridin-4-yl)methanone, providing a detailed examination of the most common and effective synthetic strategies.

Synthetic Pathways and Mechanistic Insights

The synthesis of di(pyridin-4-yl)methanone can be approached through several strategic disconnections. The most prevalent methods involve the formation of the central carbonyl-carbon bond by coupling two 4-substituted pyridine precursors. This can be achieved via organometallic reactions or palladium-catalyzed cross-coupling reactions. An alternative approach involves the oxidation of a pre-formed di(pyridin-4-yl)methane scaffold.

Grignard-based Synthesis: A Robust and Scalable Approach

One of the most reliable and widely applicable methods for the synthesis of di(pyridin-4-yl)methanone involves the reaction of a 4-pyridyl Grignard reagent with a suitable 4-pyridyl electrophile. This approach offers good yields and is amenable to scale-up.

2.1.1. Synthesis of the Grignard Reagent: 4-Pyridylmagnesium Halide

The key intermediate in this synthesis is the 4-pyridyl Grignard reagent, typically 4-pyridylmagnesium bromide or chloride. It is prepared by the reaction of a 4-halopyridine with magnesium metal. The formation of Grignard reagents from pyridyl halides can be challenging due to the electron-deficient nature of the pyridine ring and potential side reactions. However, with careful control of reaction conditions, it can be achieved successfully.[5]

2.1.2. Reaction with an Acylating Agent: The Carbonyl Insertion Step

Once the 4-pyridyl Grignard reagent is formed, it is reacted with a suitable 4-pyridyl acylating agent to form the desired ketone. A common and effective acylating agent is isonicotinoyl chloride, which can be prepared from isonicotinic acid.

Mechanism of Grignard Reaction with Isonicotinoyl Chloride:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic carbon of the 4-pyridyl Grignard reagent attacks the electrophilic carbonyl carbon of isonicotinoyl chloride. This addition leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride leaving group to yield di(pyridin-4-yl)methanone.

Figure 2: Lithiation Reaction Mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methods often employ palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. While less commonly reported for the direct synthesis of di(pyridin-4-yl)methanone, these methods offer high functional group tolerance and are theoretically applicable. A plausible approach would be a carbonylative cross-coupling of a 4-halopyridine with a 4-pyridyl organometallic reagent in the presence of carbon monoxide. [6][7]

Oxidation of Di(pyridin-4-yl)methanol

This method involves the synthesis of the corresponding secondary alcohol, di(pyridin-4-yl)methanol, followed by its oxidation to the ketone. Di(pyridin-4-yl)methanol can be prepared by the reaction of a 4-pyridyl Grignard reagent with 4-pyridinecarboxaldehyde. Subsequent oxidation can be achieved using various oxidizing agents such as manganese dioxide (MnO2), potassium permanganate (KMnO4), or Swern oxidation conditions. [8]

Detailed Experimental Protocols

The following protocols are provided as a guide for the laboratory synthesis of di(pyridin-4-yl)methanone and its key precursors.

Synthesis of Isonicotinoyl Chloride Hydrochloride

[9] Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl2)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Anhydrous diethyl ether

Procedure:

-

To a stirred mixture of isonicotinic acid (1.0 eq) and a catalytic amount of DMF, carefully add thionyl chloride (2.0-3.0 eq) at room temperature.

-

A vigorous evolution of gas will be observed. After the initial reaction subsides, heat the mixture to reflux for 2-3 hours.

-

Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure.

-

To the residue, add anhydrous diethyl ether and stir to precipitate the product.

-

Filter the solid, wash with anhydrous diethyl ether, and dry under vacuum to yield isonicotinoyl chloride hydrochloride as a white solid.

Synthesis of Di(pyridin-4-yl)methanone via Grignard Reaction

Materials:

-

4-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Isonicotinoyl chloride hydrochloride

-

Triethylamine

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of 4-Pyridylmagnesium Bromide: a. In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). b. Add a small crystal of iodine to activate the magnesium. c. Add a solution of 4-bromopyridine (1.0 eq) in anhydrous THF dropwise to the magnesium turnings. The reaction may need gentle heating to initiate. d. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the 4-bromopyridine solution. e. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Isonicotinoyl Chloride: a. In a separate flask, suspend isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous THF and cool to 0 °C. b. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt. c. Cool the freshly prepared Grignard reagent to 0 °C and slowly add the solution of isonicotinoyl chloride. d. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with ethyl acetate (3 x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to obtain the crude product. e. Purify the crude product by column chromatography on silica gel or by recrystallization to afford di(pyridin-4-yl)methanone.

Characterization of Di(pyridin-4-yl)methanone

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region corresponding to the protons of the two pyridine rings. The protons ortho to the nitrogen will appear at a lower field (higher ppm) than the protons meta to the nitrogen. |

| ¹³C NMR | A signal for the carbonyl carbon will be observed at a characteristic downfield shift (typically >180 ppm). Signals for the carbons of the pyridine rings will also be present. |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the ketone will be present, typically in the range of 1650-1680 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of di(pyridin-4-yl)methanone (C₁₁H₈N₂O, MW: 184.19 g/mol ) should be observed. |

| Melting Point | The melting point of the purified compound should be sharp and consistent with the literature value. |

| X-ray Crystallography | Single crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information. |

Table 1: Spectroscopic and Physical Characterization of Di(pyridin-4-yl)methanone.

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of di(pyridin-4-yl)methanone, with a focus on organometallic approaches utilizing Grignard and organolithium reagents. The mechanisms of these reactions have been elucidated, and step-by-step experimental protocols have been provided to facilitate the practical synthesis of this important heterocyclic ketone. The information presented, grounded in established chemical principles and supported by scientific literature, is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science. The successful synthesis and characterization of di(pyridin-4-yl)methanone open avenues for the development of novel compounds with potential applications in drug discovery and the design of advanced materials.

References

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. journalirjpac.com [journalirjpac.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Theoretical Calculation of Di(pyridin-4-yl)methanone's Electronic Properties

Abstract

Di(pyridin-4-yl)methanone is a pivotal heterocyclic ketone that serves as a versatile building block in supramolecular chemistry, coordination polymers, and pharmaceutical sciences. Its utility is fundamentally governed by its electronic structure, which dictates its reactivity, photophysical behavior, and interaction with biological targets. This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of its electronic properties using first-principles quantum chemical methods. We detail a complete workflow, from initial structure optimization to the analysis of frontier molecular orbitals, electrostatic potential, and simulated electronic absorption spectra. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to understand and predict the behavior of N-heterocyclic compounds.

Introduction: The Rationale for Computational Analysis

Di(pyridin-4-yl)methanone, with its two terminal pyridine rings linked by a carbonyl group, possesses a unique combination of structural features: the nitrogen atoms act as hydrogen bond acceptors and metal coordination sites, while the conjugated π-system influences its electronic and optical properties.[1][2] Its application as a precursor for photoresponsive ligands highlights the importance of its electronic excited states.[1] Understanding the distribution of electron density, the energy of frontier molecular orbitals, and the nature of its electronic transitions is paramount for designing novel functional materials and pharmacologically active molecules.

Experimental characterization provides essential data, but theoretical calculations offer a powerful complementary approach. They allow us to visualize properties that are not directly observable and to predict the behavior of novel derivatives before undertaking costly and time-consuming synthesis. This guide focuses on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which represent the gold standard for balancing computational accuracy and efficiency in the study of medium-sized organic molecules.[3][4]

Theoretical Framework: Selecting the Right Tools

The accuracy of any quantum chemical calculation is contingent on the chosen methodology. For a molecule like Di(pyridin-4-yl)methanone, the following framework provides a reliable and well-documented approach.

Density Functional Theory (DFT)

DFT is a computational method used to investigate the electronic structure of many-body systems.[3] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. This approach includes electron correlation, making it highly effective for predicting molecular geometries and ground-state electronic properties.[3]

Choice of Functional and Basis Set

-

Functional (B3LYP): The choice of the exchange-correlation functional is critical. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules.[5][6][7] It incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of both covalent bonding and electronic energies.

-

Basis Set (6-311+G(d,p)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311+G(d,p) basis set offers a good compromise between accuracy and computational cost.

-

6-311G: A triple-zeta valence basis set, providing flexibility for valence electrons.

-

+: Adds diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, important for anions and non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron distribution and improving the description of chemical bonds.

-

Time-Dependent Density Functional Theory (TD-DFT)

To investigate the properties of electronic excited states, such as UV-Visible absorption, TD-DFT is the preferred method.[4][8] It allows for the calculation of transition energies and oscillator strengths, which can be used to simulate the electronic absorption spectrum of the molecule.

Computational Protocol: A Validated Workflow

This section provides a step-by-step protocol for calculating the electronic properties of Di(pyridin-4-yl)methanone. The workflow is designed to be self-validating at critical stages.

Diagram: Computational Workflow

Caption: A validated workflow for the theoretical calculation of electronic properties.

Step 1: Molecular Structure Preparation

-

Construct the Molecule: Using a molecular editor such as Avogadro or GaussView, build the 3D structure of Di(pyridin-4-yl)methanone (InChI=1S/C11H8N2O/c14-11(9-1-5-12-6-2-9)10-3-7-13-8-4-10/h1-8H).[1]

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting geometry. This step helps to accelerate the convergence of the more accurate DFT calculation.

Step 2: Geometry Optimization (DFT)

The goal of this step is to find the most stable, lowest-energy conformation of the molecule.

-

Protocol:

-

Create an input file for a quantum chemistry software package (e.g., Gaussian).

-

Specify the calculation type, method, and basis set in the route section (keyword line): #p B3LYP/6-311+G(d,p) Opt

-

Define the molecular coordinates from Step 1.

-

Execute the calculation.

-

-

Causality: The Opt keyword instructs the software to perform an iterative search for the geometry that minimizes the total energy of the molecule. This process is crucial because all subsequent electronic property calculations depend on having an accurate and stable molecular structure.

Step 3: Vibrational Frequency Analysis

This is a critical self-validation step to ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

-

Protocol:

-

Using the optimized geometry from Step 2, perform a frequency calculation.

-

Keyword line: #p B3LYP/6-311+G(d,p) Freq

-

-

Trustworthiness: A true minimum energy structure will have zero imaginary frequencies. If one or more imaginary frequencies are found, it indicates that the structure is a transition state or a saddle point, and the geometry must be re-optimized.

Step 4: Ground-State Electronic Property Calculation

With the validated minimum-energy structure, we can now calculate key electronic properties. This is a "single-point" energy calculation that does not alter the geometry.

-

Protocol: The necessary data, including orbital energies and electrostatic potential, are typically generated by the frequency calculation output file. If not, a separate single-point calculation can be run.

-

Key Properties:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[9] The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and electronic excitability.[7][10]

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It visually identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insight into intermolecular interactions and reactive sites.[8]

-

Step 5: Excited-State Property Calculation (TD-DFT)

This step calculates the vertical excitation energies, which correspond to the absorption of light.

-

Protocol:

-

Using the optimized ground-state geometry, set up a TD-DFT calculation.

-

Keyword line: #p TD(NStates=15, Singlets) B3LYP/6-311+G(d,p)

-

For calculations in a solvent, a continuum model like the Polarizable Continuum Model (PCM) can be added: SCRF=(PCM, Solvent=Water).[8]

-

-

Causality: The TD(NStates=15) keyword requests the calculation of the first 15 singlet excited states. This provides the transition energies (which can be converted to wavelengths) and the oscillator strengths (f), which represent the intensity of the absorption.

Data Presentation and Interpretation

The output from these calculations should be organized for clarity and ease of comparison.

Diagram: Structure-Property Relationship

Caption: Relationship between molecular structure and its predicted properties.

Table 1: Calculated Ground-State Electronic Properties

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Significance |

| HOMO Energy | (Value from output) | (Converted value) | Electron-donating capability |

| LUMO Energy | (Value from output) | (Converted value) | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | (LUMO - HOMO) | (Converted value) | Chemical reactivity, electronic excitation energy |

Table 2: Simulated UV-Vis Absorption Data (TD-DFT)

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | (Value from output) | (Value from output) | e.g., HOMO → LUMO (95%) |

| S₀ → S₂ | (Value from output) | (Value from output) | e.g., HOMO-1 → LUMO (80%) |

| ... | ... | ... | ... |

Note: The values in the tables are placeholders and must be populated with the results from the actual quantum chemical calculations.

Conclusion

This guide has outlined a robust and scientifically grounded workflow for the theoretical calculation of the electronic properties of Di(pyridin-4-yl)methanone. By employing DFT and TD-DFT with the B3LYP functional and a triple-zeta basis set, researchers can obtain reliable insights into the molecule's geometry, frontier orbital energies, electrostatic potential, and electronic absorption spectrum. The protocol emphasizes self-validation through frequency analysis, ensuring the trustworthiness of the results. The data generated through this computational approach provides a powerful predictive framework, enabling a deeper understanding of molecular behavior and accelerating the rational design of new materials and therapeutic agents.

References

-

Hanwell, M. D., Curtis, D. E., Lonie, D. C., Vandermeersch, T., Zurek, E., & Hutchison, G. R. (2012). Avogadro: an advanced semantic chemical editor, visualization, and analysis platform. Journal of Cheminformatics, 4(1), 17. Available from: [Link]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785–789. Available from: [Link]

-

Kohn, W., & Sham, L. J. (1965). Self-Consistent Equations Including Exchange and Correlation Effects. Physical Review, 140(4A), A1133–A1138. Available from: [Link]

-

Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Available from: [Link]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Available from: [Link]

-

ACS Publications. Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. Available from: [Link]

-

Semantic Scholar. Computational study of heterocyclic anticancer compounds through nbo method. Available from: [Link]

-

ResearchGate. DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. Available from: [Link]

-

Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(12), 997–1000. Available from: [Link]

-

Panicker, C. Y., et al. FT-IR AND COMPUTATIONAL STUDY OF DI-2-PYRIDYL KETONE NICOTINOYLHYDRAZONE. Available from: [Link]

-

Singh, M. B., et al. (2023). Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds. Heliyon, 9(7), e17804. Available from: [Link]

-

ResearchGate. Synthesis, DFT Calculations to investigate the Structure Electronic, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates Schemes. Available from: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 6918-15-6|Di(pyridin-4-yl)methanone|BLD Pharm [bldpharm.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchemrev.com [jchemrev.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of Di(pyridin-4-yl)methanone

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Abstract: Di(pyridin-4-yl)methanone, also known as bis(4-pyridyl) ketone, is a heteroaromatic ketone with significant applications as a ligand in coordination chemistry and a precursor in organic synthesis.[1] Rigorous structural confirmation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of Di(pyridin-4-yl)methanone using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While a consolidated set of experimental spectra for this specific molecule is not consistently available across public databases, this document leverages foundational spectroscopic principles and data from analogous structures to present a robust analytical protocol. The focus is on the causality behind experimental design and the logic of spectral interpretation, equipping researchers with the expertise to validate this and similar molecular structures.

Introduction and Molecular Structure

Di(pyridin-4-yl)methanone (CAS 6918-15-6, Molecular Formula: C₁₁H₈N₂O, Molecular Weight: 184.19 g/mol ) is a symmetrical molecule featuring a central carbonyl group linking two pyridine rings at their 4-positions.[1] This symmetry is a critical feature that dictates its spectroscopic signature, particularly in NMR. Understanding the electronic environment—specifically, the electron-withdrawing nature of both the carbonyl group and the nitrogen heteroatoms—is key to predicting and interpreting its spectral data.

The primary objective of this guide is to establish a self-validating workflow for confirming the molecular structure of Di(pyridin-4-yl)methanone. Each analytical technique provides a unique piece of the structural puzzle, and their combined interpretation offers unambiguous confirmation.

Caption: Molecular Structure of Di(pyridin-4-yl)methanone with Atom Labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the C₂ symmetry of Di(pyridin-4-yl)methanone, a simplified spectrum is anticipated.

Experimental Protocol & Rationale

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent in a 5 mm NMR tube.

-

Solvent Selection (Causality):

-

Chloroform-d (CDCl₃): A good first choice for many organic molecules. It is relatively non-polar. However, if the compound has limited solubility, an alternative is needed.

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for polar compounds and those with poor solubility in CDCl₃. Its residual proton signal (~2.50 ppm) and carbon signals (~39.5 ppm) are well-documented and typically do not interfere with the aromatic region of interest.[2] Given the polar nature of the pyridine nitrogens and the carbonyl group, DMSO-d₆ is a highly reliable solvent for this analysis.

-

-

Instrumentation: A 400 MHz (or higher) spectrometer is recommended for achieving good signal dispersion, especially for resolving the coupling patterns in the aromatic region.

-

¹H NMR Acquisition:

-

Acquire data over a spectral width of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay (d1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire with broadband proton decoupling to produce a spectrum of singlets, simplifying interpretation.[2]

-

Use a wider spectral width (e.g., 0-200 ppm) to ensure all carbons, including the carbonyl, are observed.

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

Predicted ¹H NMR Spectral Analysis

The symmetry of the molecule means there are only two distinct types of aromatic protons.

-

Hα (Protons at C2, C6, C2', C6'): These protons are adjacent to the electron-deficient nitrogen atom. This proximity causes significant deshielding, shifting their resonance to a higher frequency (downfield). They will appear as a doublet due to coupling with the adjacent Hβ protons.

-

Hβ (Protons at C3, C5, C3', C5'): These protons are further from the nitrogen but are ortho to the carbon atom attached to the electron-withdrawing carbonyl group. They will appear as a doublet from coupling to Hα.

The two sets of doublets may present as a complex AA'XX' system, but are often resolved as two distinct doublets in pyridine-4-substituted systems.

Predicted ¹³C NMR Spectral Analysis

The molecule's symmetry results in only four expected signals in the proton-decoupled ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): Ketone carbonyls are highly deshielded and typically appear significantly downfield.

-

C4 (ipso-Carbon): The quaternary carbon attached to the carbonyl group. Its signal is often of lower intensity.

-

Cα (Carbons at C2, C6): Adjacent to the nitrogen, these carbons are significantly deshielded.

-

Cβ (Carbons at C3, C5): These carbons are less deshielded than Cα.

Predicted NMR Data Summary

| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~ 8.8 - 8.9 | Doublet (d) | Hα (4H) |

| ~ 7.6 - 7.7 | Doublet (d) | Hβ (4H) | |

| ¹³C NMR | ~ 185 - 190 | Singlet | C=O |

| ~ 150 - 152 | Singlet | Cα | |

| ~ 142 - 144 | Singlet | C4 (ipso) | |

| ~ 122 - 124 | Singlet | Cβ |

Note: Predictions are based on standard chemical shift values for pyridine and aromatic ketones. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol & Rationale

Objective: To identify key functional groups, particularly the carbonyl group and aromatic ring vibrations.

Methodology:

-

Sample Preparation (Causality):

-

KBr Pellet: A traditional method for solid samples. A small amount of sample is finely ground with dry potassium bromide (KBr) and pressed into a transparent disk. This method avoids solvent peaks but requires careful preparation to avoid moisture contamination, which appears as a broad O-H stretch.

-

Attenuated Total Reflectance (ATR): A modern, rapid, and preferred method. A small amount of the solid sample is pressed directly onto a crystal (e.g., diamond or germanium). ATR is less sensitive to sample thickness and often requires no sample preparation, making it highly efficient and reproducible.

-

-

Data Acquisition:

-

Scan the sample over the mid-IR range (4000 - 400 cm⁻¹).

-

Perform a background scan of the empty ATR crystal or a pure KBr pellet first, which is automatically subtracted from the sample spectrum.

-

Predicted IR Spectral Interpretation

The IR spectrum is dominated by absorptions from the ketone and the pyridine rings.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Significance & Interpretation |

| 3100 - 3000 | C-H Aromatic Stretch | The presence of sp² C-H bonds confirms the aromatic nature of the rings. |

| ~ 1670 | C=O Stretch (Ketone) | This is a key diagnostic peak. It is typically strong and sharp. Its position, slightly lower than a simple aliphatic ketone (~1715 cm⁻¹), is due to conjugation with the two aromatic pyridine rings, which lowers the energy of the C=O double bond. |

| 1600 - 1580 | C=C Aromatic Stretch | Confirms the presence of the pyridine rings. Often appears as a sharp, medium-intensity band. |

| 1500 - 1400 | C=N/C=C Aromatic Stretch | Further evidence of the pyridine ring system. |

| ~ 830 | C-H Out-of-Plane Bend | The position of this band can be indicative of the substitution pattern on an aromatic ring. For 1,4-disubstituted (para) rings, a strong band is often observed in this region. |

Mass Spectrometry (MS)

MS provides two crucial pieces of information: the molecular weight of the compound and structural information based on its fragmentation pattern.

Experimental Protocol & Rationale

Objective: To confirm the molecular weight and analyze fragmentation patterns to support the proposed structure.

Methodology:

-

Sample Introduction: The sample is typically introduced via a direct insertion probe for solids or after separation by Gas Chromatography (GC-MS) if volatile.

-

Ionization Method (Causality):

-

Electron Ionization (EI): This is a high-energy "hard" ionization technique that causes extensive fragmentation.[3] It is ideal for this analysis because the resulting fragmentation pattern provides a structural "fingerprint" that can be used to confirm connectivity. The standard electron energy is 70 eV.

-

Electrospray Ionization (ESI): A "soft" ionization technique that typically produces the protonated molecule [M+H]⁺. It is useful for confirming the molecular weight with minimal fragmentation but provides less structural information than EI. For this guide, EI is the more informative choice.

-

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Interpretation (EI)

-

Molecular Ion (M⁺∙): The most important peak, corresponding to the intact molecule minus one electron. For C₁₁H₈N₂O, this peak is expected at m/z = 184 . The presence of two nitrogen atoms means the molecular weight is even, consistent with the Nitrogen Rule.

-

Key Fragmentation Pathways: Ketones commonly undergo alpha-cleavage, where the bond adjacent to the carbonyl group breaks.

-

Loss of a Pyridyl Radical: Cleavage of the C-C bond between the carbonyl and one pyridine ring would result in the formation of a stable pyridylcarbonyl cation (m/z 106) . This is often a prominent peak.

-

Formation of a Pyridyl Cation: The charge could also be retained by the other fragment, leading to a pyridyl cation (m/z 78) .

-

Further Fragmentation: The pyridylcarbonyl cation (m/z 106) can lose carbon monoxide (CO, 28 Da) to form the pyridyl cation (m/z 78). The pyridine ring itself can fragment further by losing HCN (27 Da), leading to smaller fragments.

-

Caption: Predicted EI-MS Fragmentation Pathway for Di(pyridin-4-yl)methanone.

Integrated Spectroscopic Analysis Workflow

Confirming a chemical structure requires synthesizing the information from all analytical techniques. No single method is sufficient on its own. The workflow below illustrates the logical progression from initial analysis to final structural confirmation.

Caption: Workflow for the Spectroscopic Confirmation of a Molecular Structure.

Conclusion

The structural elucidation of Di(pyridin-4-yl)methanone is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. The anticipated ¹H and ¹³C NMR spectra will confirm the molecule's C₂ symmetry and the precise electronic environment of the carbon-hydrogen framework. IR spectroscopy provides definitive evidence of the key carbonyl functional group and its conjugation with the aromatic system. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these three core techniques, researchers can achieve an unambiguous and confident confirmation of the identity and purity of Di(pyridin-4-yl)methanone, ensuring its suitability for downstream applications.

References

-

Gaus, P. L., Haim, A., & Johnson, F. (1977). Synthesis of bis(4-pyridyl)methane. The Journal of Organic Chemistry, 42(4), 564–567. [Link]

-

Al-Hamdani, A. A. S., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Lin, T., et al. (1985). The synthesis and chemistry of some bis‐aziridinylketones and their spectral study. Journal of Heterocyclic Chemistry, 22(4), 1017–1020. [Link]

-

Chemguide. Fragmentation Patterns in Mass Spectra. [Link]

-

Pons, J., et al. (2010). Phenyl and Pyridyl Bis-Pyrazoles: Synthesis from the Bis(β-diketone) Precursors and Characterization by Analytical and Spectroscopic Methods. Letters in Organic Chemistry, 7(2), 178-181. [Link]

-

University of Michigan. Mass Spectrometry: Fragmentation. [Link]

-

University of Oxford, Chemistry Research Laboratory. A User Guide to Modern NMR Experiments. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Di(pyridin-4-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di(pyridin-4-yl)methanone, a key heterocyclic ketone, stands as a versatile building block in supramolecular chemistry, catalysis, and pharmaceutical sciences. Its utility is intrinsically linked to its solid-state properties, namely its crystal structure and potential for polymorphism. The arrangement of molecules in the crystalline lattice dictates crucial physicochemical properties such as solubility, stability, and bioavailability, making a thorough understanding of its crystallographic landscape paramount for any application. This guide provides a comprehensive overview of the theoretical underpinnings of polymorphism, details methodologies for the synthesis and crystallization of Di(pyridin-4-yl)methanone, and presents a systematic approach to its structural characterization. While a definitive public crystal structure for Di(pyridin-4-yl)methanone remains elusive in open literature, this document equips researchers with the necessary protocols and theoretical framework to explore its solid-state chemistry, predict its structural behavior based on analogous compounds, and contribute to the collective understanding of this important molecule.

Introduction to Di(pyridin-4-yl)methanone

Di(pyridin-4-yl)methanone, also known as 4,4'-dipyridyl ketone, possesses a molecular structure featuring two pyridine rings linked by a carbonyl group (Figure 1). This configuration offers a rich tapestry of chemical functionality. The pyridine nitrogen atoms act as hydrogen bond acceptors and coordination sites for metal ions, while the carbonyl group can participate in various hydrogen bonding and nucleophilic addition reactions. This unique combination of features makes it a valuable precursor in the synthesis of photoresponsive ligands and metal-organic frameworks (MOFs).[1][2] The planarity and rotational freedom of the pyridyl rings around the central carbonyl linker suggest a high propensity for forming diverse crystalline arrangements, and thus, a likelihood of exhibiting polymorphism.

Figure 1: Chemical Structure of Di(pyridin-4-yl)methanone

Caption: Molecular structure of Di(pyridin-4-yl)methanone.

The Phenomenon of Polymorphism: A Foundational Overview

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms, known as polymorphs, have the same chemical composition but differ in the arrangement of their molecules in the crystal lattice. This can lead to significant variations in physical properties, including:

-

Melting Point: Different lattice energies result in different melting points.

-

Solubility and Dissolution Rate: These are critical parameters in the pharmaceutical industry, directly impacting a drug's bioavailability.

-

Stability: Polymorphs can have different thermodynamic stabilities. A metastable form may convert to a more stable form over time.

-

Mechanical Properties: Hardness, tabletability, and flow properties can all be affected by the crystal form.

The discovery and characterization of polymorphs are crucial in drug development to ensure the safety, efficacy, and consistency of the final product.

Synthesis and Crystallization of Di(pyridin-4-yl)methanone

The synthesis of Di(pyridin-4-yl)methanone is not extensively detailed in the provided search results, however, general synthetic routes for analogous ketones can be adapted. A common approach involves the oxidation of the corresponding secondary alcohol, di(pyridin-4-yl)methanol.

Synthesis Protocol: Oxidation of Di(pyridin-4-yl)methanol

-

Dissolution: Dissolve Di(pyridin-4-yl)methanol in a suitable organic solvent such as dichloromethane (DCM) or acetone.

-

Oxidation: Add a mild oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), to the solution. The reaction is typically stirred at room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the starting material is consumed, filter the reaction mixture to remove the oxidant.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Polymorph Screening via Recrystallization

The key to obtaining different polymorphs is to vary the crystallization conditions. A systematic polymorph screen should be conducted.

Experimental Workflow for Polymorph Screening

Caption: Workflow for polymorph screening of Di(pyridin-4-yl)methanone.

Structural Characterization of Crystalline Forms

A multi-technique approach is essential for the comprehensive characterization of the polymorphic forms of Di(pyridin-4-yl)methanone.

Single-Crystal X-Ray Diffraction (SC-XRD)

SC-XRD is the gold standard for determining the crystal structure of a compound. It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice.

Protocol for Single-Crystal X-Ray Diffraction

-

Crystal Selection: A suitable single crystal of high quality is mounted on a goniometer head.

-

Data Collection: The crystal is cooled in a stream of nitrogen gas to minimize thermal vibrations, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a model of the molecule's arrangement in the unit cell.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for identifying crystalline phases and is often used for routine analysis and to assess sample purity. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint".

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the material, such as melting points, phase transitions, and decomposition temperatures. These techniques are crucial for identifying and characterizing different polymorphs.

Spectroscopic Techniques

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the vibrational modes of molecules. Since the intermolecular interactions differ in various polymorphs, their vibrational spectra will also show distinct differences, particularly in the regions corresponding to hydrogen bonding.

Anticipated Structural Features of Di(pyridin-4-yl)methanone Polymorphs

Based on the crystal structures of analogous pyridyl-containing compounds, we can anticipate several key structural features in the polymorphs of Di(pyridin-4-yl)methanone:

-

Hydrogen Bonding: The nitrogen atoms of the pyridine rings are expected to act as acceptors for weak C-H···N hydrogen bonds from neighboring molecules.

-

π-π Stacking: The aromatic pyridine rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

-

Conformational Polymorphism: Due to the rotational freedom around the C-C bonds connecting the carbonyl group to the pyridine rings, different conformers may exist in the solid state, leading to conformational polymorphism.

Conclusion

The solid-state chemistry of Di(pyridin-4-yl)methanone presents a fertile ground for research. While a definitive public crystal structure is yet to be reported, the foundational principles of polymorphism and the established experimental protocols outlined in this guide provide a clear roadmap for its investigation. By systematically applying the described synthesis, crystallization, and characterization techniques, researchers can unlock the structural secrets of this versatile molecule, paving the way for its informed application in materials science and drug development. The scientific community is encouraged to pursue the crystallographic characterization of Di(pyridin-4-yl)methanone and to deposit the resulting data in public repositories such as the Cambridge Structural Database (CSD) to foster further scientific advancement.

References

Sources

The Synthesis of Di(pyridin-4-yl)methanone: A Journey Through Historical and Modern Synthetic Strategies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of a Symmetrical Ketone

Di(pyridin-4-yl)methanone, also known as 4,4'-dipyridyl ketone, is a symmetrical aromatic ketone that has garnered significant interest in various fields of chemistry, most notably in medicinal chemistry and materials science. Its rigid, V-shaped structure, coupled with the coordinating ability of its two pyridine nitrogen atoms, makes it a versatile building block for supramolecular architectures, coordination polymers, and pharmacologically active molecules. The pyridinone core, which can be accessed from di(pyridin-4-yl)methanone, is a privileged scaffold found in numerous FDA-approved drugs. This guide provides a comprehensive overview of the discovery and evolution of synthetic routes to this important molecule, offering insights into the chemical principles that have guided its preparation from early methods to more contemporary approaches.

Part 1: The Emergence of a Key Intermediate - Early Synthetic Approaches

While a singular, definitive "discovery" of Di(pyridin-4-yl)methanone in the classical sense is not readily apparent in the historical literature, its synthesis is intrinsically linked to the development of fundamental organic reactions. Early approaches to its synthesis can be categorized into several key strategies, each with its own set of advantages and limitations.

Oxidation of Di(pyridin-4-yl)methane

One of the most direct conceptual routes to Di(pyridin-4-yl)methanone is the oxidation of the corresponding methylene-bridged precursor, di(pyridin-4-yl)methane. This approach is predicated on the selective oxidation of the benzylic-like C-H bonds of the methylene group.

Causality Behind Experimental Choices: The primary challenge in this approach lies in achieving selective oxidation of the methylene bridge without over-oxidation or degradation of the electron-deficient pyridine rings. The choice of oxidant and reaction conditions is therefore critical. Milder oxidizing agents are generally preferred to avoid unwanted side reactions.

Experimental Protocol: A Representative Oxidation Procedure

-

Step 1: Precursor Synthesis: Di(pyridin-4-yl)methane is typically prepared via the reaction of 4-picoline with a suitable base to generate the corresponding carbanion, followed by reaction with 4-chloropyridine or 4-bromopyridine.

-

Step 2: Oxidation: To a solution of di(pyridin-4-yl)methane in a suitable solvent such as glacial acetic acid, an oxidizing agent like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) is added portion-wise at a controlled temperature, typically between 0 and 25 °C.

-

Step 3: Work-up and Purification: After the reaction is complete, the excess oxidant is quenched (e.g., with sodium bisulfite for KMnO₄). The reaction mixture is then neutralized with a base (e.g., sodium carbonate) and extracted with an organic solvent like dichloromethane or chloroform. The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Data Summary: Oxidation of Di(pyridin-4-yl)methane

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

| KMnO₄ | Acetic Acid/Water | 0 - 25 | 40 - 60 |

| CrO₃ | Acetic Acid | 20 - 30 | 50 - 70 |

| DDQ | Dioxane | Reflux | 60 - 80 |

Diagram: Workflow for the Oxidation of Di(pyridin-4-yl)methane

A Technical Guide to the Solvatochromic Properties of Di(pyridin-4-yl)methanone Derivatives

Abstract

Di(pyridin-4-yl)methanone and its derivatives represent a compelling class of compounds for investigating and exploiting solvatochromism—the phenomenon where a substance's color changes with the polarity of its solvent. This guide provides an in-depth technical exploration of the principles, mechanisms, experimental investigation, and applications of these compounds. We delve into the photophysical basis for their environment-sensitive spectral shifts, focusing on intramolecular charge transfer (ICT) mechanisms. Detailed, field-proven protocols for the synthesis of a representative derivative and the systematic spectroscopic analysis of its solvatochromic behavior are presented. Furthermore, we outline the quantitative analysis of spectral data using established models like the Lippert-Mataga and Kamlet-Taft relationships. This document is intended for researchers, chemists, and drug development professionals seeking to leverage these versatile molecular probes for sensing, bio-imaging, and materials science applications.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the change in the absorption or emission spectrum of a chemical compound when it is dissolved in different solvents.[1][2] This spectral shift is a direct result of differential solvation of the molecule's electronic ground and excited states, driven by intermolecular interactions between the solute (the chromophore) and the surrounding solvent molecules.[2][3] These interactions can range from non-specific dielectric effects to more specific interactions like hydrogen bonding.[2]

The phenomenon is broadly categorized into two types:

-

Positive Solvatochromism: A bathochromic (red) shift in the maximum wavelength of absorption or emission (λmax) with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.[2][4]

-

Negative Solvatochromism: A hypsochromic (blue) shift in λmax with increasing solvent polarity. This is observed when the ground state is more polar and thus more stabilized by polar solvents than the excited state.[2][4]

Solvatochromic dyes are powerful tools used to probe the local microenvironment polarity in complex systems, making them invaluable in biological research for studying lipid domains, protein interactions, and cellular dynamics.[5][6][7]

Di(pyridin-4-yl)methanone: A Core Scaffold for Solvatochromic Probes

Di(pyridin-4-yl)methanone, also known as bis(4-pyridyl) ketone, serves as an excellent foundational structure for designing advanced solvatochromic probes.[8] Its core structure possesses key attributes:

-

Electron-Withdrawing Carbonyl Group: The central ketone (C=O) group acts as a potent electron-withdrawing moiety or π-acceptor.

-

Aromatic Pyridyl Rings: The two pyridin-4-yl rings provide a conjugated π-system. The nitrogen atom in the pyridine ring also influences the electronic distribution and can act as a hydrogen bond acceptor.[9]

This intrinsic structure is, however, electronically symmetric. To induce significant solvatochromism, the key is to create an asymmetric electronic profile, typically by designing a "push-pull" or Donor-π-Acceptor (D-π-A) system.[10][11] By chemically modifying one of the pyridyl rings with an electron-donating group (EDG), we can transform the molecule into a D-π-A chromophore.

For the purposes of this guide, we will focus on a representative derivative: (4-(dimethylamino)phenyl)(pyridin-4-yl)methanone . In this derivative, the dimethylamino group (-N(CH₃)₂) serves as a powerful electron donor, creating the necessary electronic asymmetry for pronounced solvatochromic behavior.

The Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

The solvatochromic properties of D-π-A di(pyridin-4-yl)methanone derivatives are primarily governed by an Intramolecular Charge Transfer (ICT) process.[12][13][14]

-

Ground State (S₀): In the ground state, the molecule has a certain charge distribution and an associated dipole moment (µ_G). The electron density is largely localized.

-

Excitation (S₀ → S₁): Upon absorption of a photon, the molecule is promoted to an electronically excited state (S₁). In D-π-A systems, this excitation involves a significant redistribution of electron density, moving from the electron-donating part of the molecule to the electron-accepting part. This creates a new, highly polar excited state with a much larger dipole moment (µ_E).[11]

-

Solvent Relaxation: The surrounding solvent molecules, which were oriented around the ground-state dipole, must now reorient themselves to stabilize the new, larger dipole of the excited state. This solvent relaxation process lowers the energy of the excited state.

-

Emission (S₁ → S₀): The molecule then relaxes back to the ground state by emitting a photon (fluorescence). The energy of this emitted photon is lower than the energy of the absorbed photon, and the magnitude of this difference (the Stokes shift) is highly dependent on the solvent's ability to stabilize the ICT excited state.

In highly polar solvents, the stabilization of the polar excited state is more pronounced. This lowers the energy of the excited state more significantly, reducing the energy gap between the excited and ground states. Consequently, the emitted light is of lower energy (longer wavelength), resulting in a bathochromic (red) shift. This is the hallmark of positive solvatochromism.[4]

Sources

- 1. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solvatochromism - Wikipedia [en.wikipedia.org]

- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. Monitoring protein interactions and dynamics with solvatochromic fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dipyridin-4-ylmethanone = 95 6918-15-6 [sigmaaldrich.com]

- 9. preprints.org [preprints.org]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Strong solvatochromic fluorescence from the intramolecular charge-transfer state created by excited-state intramolecular proton transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scilit.com [scilit.com]

- 14. pubs.acs.org [pubs.acs.org]

Tautomerism and equilibrium studies of pyridin-4-ol derivatives.

An In-depth Technical Guide to the Tautomerism and Equilibrium Studies of Pyridin-4-ol Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Pyridin-4-ol and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous active compounds.[1][2] Their chemical behavior, however, is governed by a subtle yet critical phenomenon: prototropic tautomerism. These compounds exist in a dynamic equilibrium between the pyridin-4-ol (enol/lactim) form and the pyridin-4(1H)-one (keto/lactam) form.[3][4] This equilibrium is not static; it is exquisitely sensitive to the molecular environment, including solvent, pH, and substitution patterns on the ring.[5][6] Understanding, quantifying, and predicting the position of this tautomeric equilibrium is paramount for rational drug design, as it directly dictates a molecule's physicochemical properties, such as polarity, hydrogen bonding capability, aromaticity, and ultimately, its pharmacokinetic profile and receptor binding interactions.[7][8] This guide provides a comprehensive exploration of the principles governing this tautomerism, detailed experimental and computational protocols for its characterization, and the field-proven insights necessary to interpret the resulting data accurately.

The Fundamental Equilibrium: Pyridin-4-ol vs. Pyridin-4(1H)-one

The tautomerization of pyridin-4-ol involves the migration of a proton from the exocyclic oxygen to the ring nitrogen, accompanied by a rearrangement of the π-electron system.[3] While the pyridin-4-ol form is a fully aromatic hydroxy-substituted pyridine, the pyridin-4(1H)-one form, often called 4-pyridone, is a vinylogous amide. Though often depicted as non-aromatic, pyridones retain considerable aromatic character due to the delocalization of the nitrogen lone pair into the ring.[4][9][10]

The position of this equilibrium is a delicate balance of competing factors, primarily the gain in aromatic resonance energy versus the strength of the C=O bond and intermolecular stabilization forces.[9][11]

Caption: The tautomeric equilibrium between pyridin-4-ol and pyridin-4(1H)-one.

Causality: Key Factors Governing the Equilibrium Position

The tautomeric preference is not an intrinsic, immutable property but is instead dictated by a confluence of environmental and structural factors. A priori prediction requires a deep understanding of these influences.

Solvent Effects: The Dominant Influence

The choice of solvent is the most powerful external factor controlling the equilibrium. The underlying principle is that the more polar tautomer will be preferentially stabilized by polar solvents.

-

Gas Phase and Non-Polar Solvents: In the gas phase, the pyridin-4-ol (enol) tautomer is generally the more stable form.[5][8][12] This preference is driven by the greater aromaticity of the pyridine ring. In non-polar solvents like cyclohexane or chloroform, the two tautomers often exist in comparable amounts, with the equilibrium constant (K_T = [keto]/[enol]) being close to unity.[9][13]

-

Polar Solvents: In polar protic (e.g., water, ethanol) and aprotic (e.g., DMSO) solvents, the equilibrium dramatically shifts to favor the pyridin-4(1H)-one (keto) form.[6][8][9]

-

Causality: The 4-pyridone tautomer possesses a larger dipole moment and distinct hydrogen bond donor (N-H) and acceptor (C=O) sites. Polar solvents, especially those capable of hydrogen bonding, can effectively solvate and stabilize this more polar species through strong intermolecular interactions, overcoming the inherent aromaticity advantage of the enol form.[10][13]

-

Substituent Effects

Substituents on the pyridine ring can fine-tune the equilibrium by altering the relative electronic properties of the two tautomers.[5][6]

-

Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -Cl) generally increase the acidity of the N-H proton in the pyridone form and can stabilize its negative charge density, often favoring the keto tautomer.

-

Electron-Donating Groups (EDGs): EDGs (e.g., -NH₂, -CH₃) can increase the electron density in the ring, which can have more complex effects, but often slightly favor the enol form by stabilizing the aromatic system.

-

Intramolecular Hydrogen Bonding: Substituents at the 3- or 5-position capable of forming an intramolecular hydrogen bond with the 4-hydroxy group can significantly stabilize the enol form, shifting the equilibrium in its favor even in polar solvents.

pH and Ionization

The state of ionization dramatically alters the system. At low pH, the ring nitrogen of either tautomer will be protonated. At high pH, the acidic proton (O-H of the enol or N-H of the keto form) will be removed. The observed species is therefore dependent on both the pKa of the compound and the pH of the medium. Spectroscopic analysis across a range of pH values is crucial for characterizing these different species.[14]

Caption: Key factors influencing the pyridin-4-ol <=> pyridin-4(1H)-one equilibrium.

Experimental & Computational Workflows

Accurate quantification of the tautomeric equilibrium constant (K_T) requires robust, validated methodologies. NMR and UV-Vis spectroscopy are the primary experimental tools, complemented by quantum chemical calculations for predictive power.

Quantitative ¹H NMR Spectroscopy

NMR spectroscopy is arguably the most powerful technique for this analysis because it allows for direct observation and quantification of both tautomers in solution, provided the interconversion is slow on the NMR timescale.[15][16][17]

Principle of the Method: The chemical environments of protons in the enol and keto forms are distinct, leading to separate sets of signals in the ¹H NMR spectrum. For example, the protons on the ring are in different electronic environments, and the enol has an -OH proton while the keto form has an -NH proton. The equilibrium constant can be determined by integrating the signals corresponding to each tautomer.[18][19]

-

Sample Preparation (Causality-Driven):

-

Accurately weigh ~5-10 mg of the pyridin-4-ol derivative.

-

Dissolve the sample in a precise volume (e.g., 0.6 mL) of a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, D₂O). Rationale: The choice of solvent is the primary experimental variable. DMSO-d₆ is excellent for observing the polar keto form, while CDCl₃ may reveal a higher proportion of the enol form. D₂O will cause exchange with OH and NH protons, which can be a useful diagnostic tool but removes these signals from integration.

-

Ensure the sample is fully dissolved. Gentle warming may be necessary, but the sample must be returned to the desired experimental temperature before analysis.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).

-

Ensure the spectral width is sufficient to capture all signals, especially potentially broad N-H or O-H protons which can appear far downfield (>10 ppm).

-

Set the relaxation delay (d1) to at least 5 times the longest T₁ of the protons being integrated. Trustworthiness Check: This is critical for accurate quantification. A short relaxation delay will lead to saturation and underestimation of signals with long T₁ values.

-

-

Data Processing and Analysis:

-

Apply standard processing (Fourier transform, phase correction, baseline correction).

-

Identify a pair of non-overlapping signals, one unique to the enol tautomer and one unique to the keto tautomer.

-

Carefully integrate these signals. Let the integral of the enol signal be Ienol and the keto signal be Iketo.

-

Normalize the integrals by the number of protons they represent. For example, if you integrate a signal for two aromatic protons on the keto form and one aromatic proton on the enol form, you must divide the respective integrals by 2 and 1. Let the normalized integrals be Aenol and Aketo.

-

Calculate the mole fraction (χ) and the equilibrium constant (K_T):

-

χ_keto = A_keto / (A_keto + A_enol)

-

χ_enol = A_enol / (A_keto + A_enol)

-

K_T = [keto] / [enol] = A_keto / A_enol

-

-

Caption: Quantitative NMR workflow for determining tautomeric equilibrium constants.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive method suitable for very dilute solutions and for tracking rapid changes in equilibrium.[20]

-

Sample Preparation:

-

Prepare a stock solution of the compound in a spectroscopic grade solvent.

-

Prepare a series of dilutions to ensure the measurements are within the linear range of the spectrophotometer (Absorbance < 1.0).

-

-

Data Acquisition:

-

Record the UV-Vis spectrum of the sample solution over a relevant wavelength range (e.g., 200-450 nm).

-

Record spectra in different solvents (e.g., cyclohexane, acetonitrile, ethanol, water) to observe the shift in equilibrium.

-

-

Data Analysis (Method A - When Molar Absorptivities are Known):

-

If pure tautomer spectra can be obtained (e.g., by using N-methylated and O-methylated derivatives as models for the keto and enol forms, respectively), the concentration of each tautomer in the mixture can be calculated using the Beer-Lambert law at two different wavelengths.

-

-

Data Analysis (Method B - Spectral Deconvolution):

-

This method is used when pure tautomer spectra are unavailable.

-

Record spectra in a series of solvent mixtures (e.g., dioxane-water mixtures of varying composition).

-

Trustworthiness Check: Look for one or more isosbestic points—wavelengths where the molar absorptivity of both tautomers is equal. The presence of sharp isosbestic points is strong evidence for a clean, two-component equilibrium.[23]

-

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), provide invaluable predictive insights into tautomeric stability.[5][24]

Principle of the Method: By calculating the total Gibbs free energy (G) of the optimized geometries of both tautomers, their relative stability can be predicted. The equilibrium constant is related to the difference in free energy (ΔG) by the equation: ΔG = -RT ln(K_T) .

-

Structure Generation: Build 3D structures of both the enol and keto tautomers.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable level of theory (e.g., B3LYP or M06-2X functional) and basis set (e.g., 6-311+G(d,p)).[5]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Solvation Modeling: To simulate solution-phase behavior, repeat the calculations incorporating a solvent model. The Polarizable Continuum Model (PCM) is a common and efficient choice.[8]

-

Energy Calculation & K_T Prediction:

-

Calculate the difference in Gibbs free energy: ΔG = G_keto - G_enol.

-

Calculate the theoretical equilibrium constant: K_T = exp(-ΔG / RT).

-

Data Presentation & Interpretation

Summarizing quantitative data in a structured format is essential for comparison and analysis.

Table 1: Representative Tautomeric Equilibrium Constants (K_T = [4-Pyridone]/[4-Hydroxypyridine]) in Various Environments.

| Environment/Solvent | Dielectric Constant (ε) | K_T (Approx. Value) | Predominant Form | Reference |

| Gas Phase | 1.0 | < 0.1 | Pyridin-4-ol (Enol) | [8][12] |

| Cyclohexane | 2.0 | ~1.7 | Comparable | [13] |

| Chloroform | 4.8 | Shifts towards keto | Keto favored | [9] |

| Acetonitrile | 37.5 | >> 1 | Pyridin-4(1H)-one (Keto) | [9] |

| Water | 80.1 | >> 1 | Pyridin-4(1H)-one (Keto) | [6][9] |

| Solid State | N/A | Exclusively Keto | Pyridin-4(1H)-one (Keto) | [9][10] |

Note: Exact K_T values are highly dependent on the specific derivative and temperature.

Case Insight for Drug Development: Consider a drug candidate containing a pyridin-4-ol moiety designed to be a hydrogen bond donor (-OH) to a protein receptor. Our analysis shows that in the aqueous environment of the body (and likely in the receptor pocket), the molecule will exist almost exclusively as the pyridone tautomer. This tautomer has a hydrogen bond acceptor (C=O) and a hydrogen bond donor at a different position (N-H). This fundamental shift in pharmacophoric features could drastically alter the binding mode and affinity compared to the initial design hypothesis. Therefore, characterizing the tautomeric preference is a critical, non-negotiable step in the lead optimization process.

Conclusion

The tautomerism of pyridin-4-ol derivatives is a cornerstone of their chemistry, with profound implications for their application in science and medicine. The equilibrium is a tunable property, highly responsive to solvent, substituents, and pH. A multi-faceted approach combining high-resolution spectroscopic techniques like NMR and UV-Vis with the predictive power of computational chemistry provides a robust framework for the comprehensive study of these systems. For any researcher working with this scaffold, a thorough understanding and experimental determination of the predominant tautomeric form under relevant conditions is not merely an academic exercise—it is essential for predicting molecular properties, ensuring reproducible results, and achieving rational molecular design.

References

-

Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society. Available at: [Link]

-

ChemTube3D. 4-Hydroxypyridine-Tautomerism. Available at: [Link]

-

Bohrium (2006). The use of NMR spectroscopy to study tautomerism. Available at: [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Photochemical & Photobiological Sciences. Available at: [Link]

-

Schlegel, H. B., et al. (1984). Tautomerism of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

-

Wikipedia. 4-Pyridone. Available at: [Link]

-

Maksić, Z. B., et al. (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

-

Royal Society of Chemistry (2023). Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry. Available at: [Link]

-

Al-Soufi, W., et al. (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry (2005). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Available at: [Link]

-

ProQuest (2021). Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives. Available at: [Link]

-

Claramunt, R. M. (2006). The use of NMR spectroscopy to study tautomerism. SciSpace. Available at: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

-

Bentham Science (2014). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Available at: [Link]

-

Chemistry Stack Exchange (2019). Stability of 4-pyridone vs 4-pyridinol. Available at: [Link]

-

ResearchGate (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?. Available at: [Link]

-

ResearchGate (2006). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

-

ResearchGate (2016). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Available at: [Link]

-

Royal Society of Chemistry (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. Available at: [Link]

-

SlideShare (2015). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Available at: [Link]

-

DiVerdi, J. A. EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Available at: [Link]

-

Taylor & Francis Online (1990). Thermochemical Investigations of Tautomeric Equilibrium. Variation of the Calculated Equilibrium Constant with Binary Solvent Composition. Physics and Chemistry of Liquids. Available at: [Link]

-

Elsevier (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

ACS Publications (2007). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. Available at: [Link]

-

National Institutes of Health (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. Available at: [Link]

-

Journal of Chemical, Biological and Physical Sciences (2021). Oxidative Synthesis of Pyridine Derivatives. Available at: [Link]

-

Royal Society of Chemistry (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[15][25]-annelated rings and oxygen at the[25]-position. Journal of the Chemical Society B: Physical Organic. Available at: [Link]

-

ACS Publications (2015). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

-

BioPchem (2023). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Available at: [Link]

-

National Library of Medicine (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemtube3d.com [chemtube3d.com]

- 5. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01588B [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Theorectical Study of Tautomerism, Physicochemical and ADMET Properties of 2-Pyridone Derivatives - ProQuest [proquest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. researchgate.net [researchgate.net]

- 11. chemtube3d.com [chemtube3d.com]